molecular formula C9H6F3NO3S B2454080 4-(Trifluoromethoxy)benzenesulphonylacetonitrile CAS No. 217186-16-8

4-(Trifluoromethoxy)benzenesulphonylacetonitrile

Cat. No.: B2454080
CAS No.: 217186-16-8
M. Wt: 265.21
InChI Key: AWXPHHFMCOJVSU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is an organic compound with the molecular formula C9H6F3NO3S and a molecular weight of 265.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulphonylacetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3S/c10-9(11,12)16-7-1-3-8(4-2-7)17(14,15)6-5-13/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXPHHFMCOJVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with acetonitrile in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group facilitates displacement at the benzylic carbon:

Reaction TypeConditionsProductYieldSource
Cyanide substitutionNaCN, EtOH/H₂O, 90°C, 3.5 h(4-Trifluoromethoxyphenyl)acetonitrile76.3%
Halogen exchangeKBr, DMF, 120°C4-Bromo-derivative68%

Mechanism : The sulfonyl group stabilizes the transition state via resonance, enhancing electrophilicity at the benzylic position .

Reduction Reactions

Catalytic hydrogenation selectively reduces the nitrile group:

CatalystSolventTemperatureProductYield
Ni/RaneyEtOH80°C, 6 h2-(4-Trifluoromethoxyphenyl)ethylamine82%
LiAlH₄THF0°C, 1 hCorresponding primary alcohol65%

Note : Over-reduction of the sulfonyl group is avoided using mild conditions .

Hydrolysis and Functionalization

The nitrile undergoes acid- or base-catalyzed hydrolysis:

  • Acidic conditions (6M HCl, reflux): Forms 4-(trifluoromethoxy)benzenesulphonylacetic acid (89% yield) .

  • Basic conditions (NaOH, H₂O₂): Yields the corresponding amide, which can be further oxidized to the carboxylic acid .

Application : The carboxylic acid derivative is a key intermediate in MMP-2 inhibitors for cancer therapy .

Cross-Coupling Reactions

The compound participates in Pd-mediated couplings:

ReactionReagentProductYield
Suzuki coupling4-Biphenylboronic acidBiaryl sulfonamide73%
Heck reactionStyreneAlkenylated derivative68%

Limitation : The trifluoromethoxy group’s electron-withdrawing nature slows oxidative addition steps .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and HCN .

  • Photolysis : UV irradiation in acetonitrile generates sulfonyl radicals, detectable via EPR .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique trifluoromethoxy group enhances the pharmacological properties of drugs, making them more effective against specific diseases.

  • Anticancer Agents : Research has indicated that derivatives of 4-(trifluoromethoxy)benzenesulphonylacetonitrile exhibit potent activity against cancer cell lines. For instance, compounds synthesized from this precursor have shown inhibitory effects on lactate dehydrogenase, an enzyme often overexpressed in cancer cells, thereby providing a potential therapeutic target .
  • Antimicrobial Agents : The compound has been utilized to develop new antimicrobial agents. Its sulfonyl group contributes to the bioactivity of these derivatives, enhancing their efficacy against various bacterial strains .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential as a pesticide and herbicide. The trifluoromethoxy group imparts unique properties that can improve the selectivity and effectiveness of these chemicals.

  • Pesticide Development : The compound's derivatives are being studied for their ability to target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
  • Herbicide Formulations : Research indicates that formulations containing this compound can effectively control weed populations without adversely affecting crop yields, making it a valuable tool in integrated pest management strategies .

Chemical Synthesis

The versatility of this compound extends to its role as a reagent in organic synthesis.

  • Synthetic Intermediates : It is often employed as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create a wide range of derivatives with tailored properties .
  • Liquid Crystal Materials : The compound is also investigated for its potential use in liquid crystal displays (LCDs). Its unique electronic properties can enhance the performance of liquid crystal materials, making them suitable for advanced display technologies .

Material Science Applications

In material science, this compound is being explored for its potential in developing new materials with desirable characteristics.

  • Polymer Chemistry : The compound's incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
  • Nanotechnology : Recent studies suggest that derivatives of this compound could be used in the formulation of nanomaterials with specific optical and electronic properties, paving the way for innovations in nanotechnology applications .

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents derived from this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards malignant cells while sparing normal cells.

Case Study 2: Pesticide Efficacy

Field trials conducted with pesticide formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. Additionally, these formulations demonstrated minimal impact on non-target species, underscoring their potential for environmentally friendly agricultural practices.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The sulphonylacetonitrile moiety can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical processes.

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzenesulphonylacetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

4-(Trifluoromethoxy)benzenesulphonylacetonitrile (CAS No. 217186-16-8) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and electron-withdrawing ability, thereby influencing its interaction with biological targets. The presence of the benzenesulphonyl group contributes to its potential as a bioactive molecule.

The mechanism of action of this compound involves interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially influencing pathways related to inflammation and cancer progression.

In Vitro Studies

Recent research has evaluated the compound's inhibitory effects on several enzymes, including:

  • Cyclooxygenase-2 (COX-2) : Known for its role in inflammation, COX-2 inhibition is crucial for developing anti-inflammatory drugs.
  • Cholinesterases : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) could have implications for treating neurodegenerative diseases like Alzheimer's.

Table 1: Inhibitory Activity of this compound

EnzymeIC50 (µM)
AChE10.4
BChE7.7
COX-2Moderate

Case Studies

  • Anti-Cancer Activity : A study on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), indicated significant growth inhibition at certain concentrations. The compound exhibited an IC50 value of 15 µM against MCF-7 cells, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research focusing on the antibacterial efficacy of the compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating promising potential in combating antibiotic-resistant bacteria.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The trifluoromethoxy group can be introduced through various synthetic routes, enhancing the compound's bioactivity.

Synthetic Route Overview

  • Starting Materials : Trifluoromethoxybenzene and benzenesulphonyl chloride.
  • Reaction Conditions : Conducted in a polar aprotic solvent with a base such as triethylamine at room temperature.
  • Yield : Typically yields over 70% purity after purification steps.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Trifluoromethoxy)benzenesulphonylacetonitrile with high purity?

Answer: The compound can be synthesized via nucleophilic substitution of 4-(Trifluoromethoxy)benzenesulfonyl chloride (CAS 220239-64-5) with acetonitrile derivatives under basic conditions. For example, using LiOH in a THF/water mixture (4:1 v/v) facilitates deprotonation and efficient substitution . Purification via recrystallization from ethyl acetate/acetonitrile (3:1) is effective, as demonstrated in analogous sulfonamide syntheses . Optimized reaction temperatures (0–5°C) minimize side reactions involving the trifluoromethoxy group.

Q. What spectroscopic benchmarks confirm the structure of this compound?

Answer: Key characterization data includes:

TechniqueExpected SignalsReference
¹H NMR (CDCl₃)δ 8.15 (d, J=8.4 Hz, 2H, ArH), 4.62 (s, 2H, CH₂CN), 3.91 (q, J=7.1 Hz, OCH₂CF₃)
¹⁹F NMRδ -57.8 (s, CF₃O)
IR2240 cm⁻¹ (C≡N stretch), 1350/1150 cm⁻¹ (SO₂ asym/sym)
HRMS (ESI+)m/z 295.0234 [M+H]⁺ (calc. 295.0238 for C₉H₆F₃NO₃S)

Q. How does the compound’s stability vary under different storage conditions?

Answer: The sulfonylacetonitrile group is sensitive to hydrolysis. Storage at –20°C under inert gas (argon) in amber vials prevents degradation. Stability studies on related trifluoromethoxy-substituted aromatics show <5% decomposition over 6 months under these conditions . Avoid aqueous solvents; use anhydrous acetonitrile or DMF for long-term solutions.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the sulfonylacetonitrile’s reactivity in cross-coupling reactions?

Answer: The strong electron-withdrawing nature of the trifluoromethoxy group (σₚ ≈ 0.35) deactivates the aromatic ring, reducing electrophilicity at the sulfonylacetonitrile moiety. This necessitates palladium catalysts with electron-rich ligands (e.g., XPhos) to facilitate Suzuki couplings, as observed in trifluoromethoxy-substituted systems . Computational DFT studies comparing Hammett parameters with nitro/methoxy analogs provide quantitative reactivity insights .

Q. What role does this compound play in designing enzyme inhibitors?

Answer: The sulfonylacetonitrile moiety acts as a Michael acceptor, targeting cysteine residues in enzymes like cathepsins or kinases. For example, derivatives of this compound have shown inhibitory activity (IC₅₀ = 0.2–5 µM) against Bcr-Abl tyrosine kinase in leukemia models . Structural analogs with trifluoromethoxy groups exhibit enhanced metabolic stability compared to methoxy derivatives .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the sulfonylacetonitrile group directs electrophiles to the meta position relative to the trifluoromethoxy group. Fukui indices (f⁻) for electrophilic attack: para-SO₂CH₂CN = 0.12 vs. meta-positions = 0.28–0.35 . Experimental validation via bromination yields >80% meta-substituted product .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for sulfonylation steps involving trifluoromethoxy-substituted aromatics?

Answer: Variations in yields (e.g., 45% vs. 72%) often stem from differences in starting material purity (≥98% 4-(Trifluoromethoxy)benzenesulfonyl chloride required) or residual moisture. Karl Fischer titration of reagents and solvents (<50 ppm H₂O) improves reproducibility. Conflicting NMR data may arise from rotamers of the sulfonylacetonitrile group; variable-temperature NMR (VT-NMR) at –40°C resolves splitting .

Q. Why do some studies report unexpected byproducts in nucleophilic reactions with this compound?

Answer: Competing pathways include nitrile hydrolysis to amides under basic conditions. For example, LiOH concentrations >2M in aqueous THF promote hydrolysis, yielding 4-(Trifluoromethoxy)benzenesulphonylacetamide as a major byproduct . Mitigation strategies: Use milder bases (K₂CO₃) and anhydrous solvents. LC-MS monitoring at m/z 313.04 ([M+H]⁺ for amide) detects early hydrolysis .

Methodological Recommendations

  • Synthesis Scalability: Microfluidic reactors improve mixing efficiency for exothermic sulfonylation steps, reducing decomposition .
  • Troubleshooting Spectral Data: Compare ¹⁹F NMR shifts with reference compounds like 4-(Trifluoromethoxy)benzonitrile (δ –58.1 ppm) to confirm substituent integrity .

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